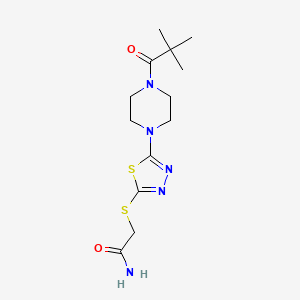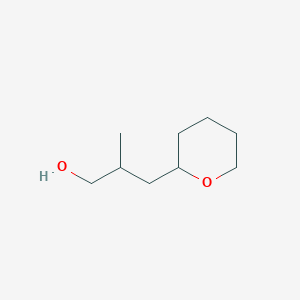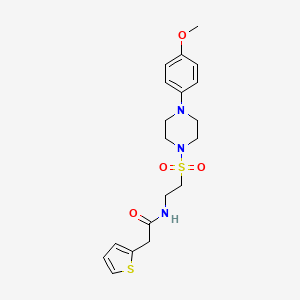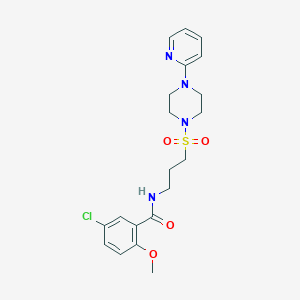
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is an organosulfur compound featuring a thiadiazole core, specifically designed to exhibit unique pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:
Starting Materials: Begin with thiourea and hydrazine derivatives.
Cyclization: Formation of the thiadiazole ring via cyclization reaction under acidic conditions.
Substitution: Introduction of the pivaloylpiperazine moiety through nucleophilic substitution.
Final Compound Formation: Thioacetamide is introduced in the final step under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial-scale production of this compound would follow optimized versions of the laboratory synthesis, ensuring:
Scalability and reproducibility
High yield and purity
Safe handling of reagents and by-products
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The thiadiazole ring can be reduced under mild conditions to form dihydro-thiadiazoles.
Substitution: The functional groups allow various nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituents: Various alkyl and aryl halides, under basic or acidic conditions
Major Products Formed
Sulfoxides and sulfones from oxidation
Substituted thiadiazoles from nucleophilic or electrophilic substitutions
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of other complex organic molecules due to its reactive thiadiazole core.
Biology
Medicine
Investigated for potential therapeutic uses such as anti-inflammatory, antimicrobial, and anticancer activities. The pivaloylpiperazine moiety is particularly significant in medicinal chemistry.
Industry
Applications in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's biological activity is primarily due to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the pivaloylpiperazine group enhances its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler analog with basic structural features.
4-Methyl-1,3,4-thiadiazole-5-thiol: Similar sulfur-containing heterocycle.
Thioacetamide derivatives: Other compounds with thioacetamide moiety for comparison.
Uniqueness
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined thiadiazole and pivaloylpiperazine structures, offering enhanced biological activity and synthetic versatility compared to its simpler analogs.
And there you go! An in-depth look into this compound. Anything else you’re curious about?
Propiedades
IUPAC Name |
2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-13(2,3)10(20)17-4-6-18(7-5-17)11-15-16-12(22-11)21-8-9(14)19/h4-8H2,1-3H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYASXJSSKHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)






![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)


![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)
